molecular formula C17H17NO B7467777 Acenaphthen-5-yl-pyrrolidin-1-yl-methanone

Acenaphthen-5-yl-pyrrolidin-1-yl-methanone

Cat. No. B7467777
M. Wt: 251.32 g/mol
InChI Key: XUSYZVFNIQCLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acenaphthen-5-yl-pyrrolidin-1-yl-methanone, also known as ACPM, is a synthetic compound that has gained attention in the scientific community for its potential applications in drug discovery and research. ACPM is a member of the pyrrolidin-1-yl-methanone family of compounds, which have been shown to exhibit a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone is not fully understood, but it is believed to involve modulation of various signaling pathways in the body. Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been shown to interact with a variety of molecular targets, including ion channels, receptors, and enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been shown to have a number of biochemical and physiological effects in animal models. The compound has been shown to reduce pain and inflammation, and to exhibit anticonvulsant activity. Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has several advantages as a research tool, including its ability to modulate a variety of targets and its potential as a therapeutic agent. However, the compound also has some limitations, including its relatively complex synthesis and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on Acenaphthen-5-yl-pyrrolidin-1-yl-methanone. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Additionally, further investigation is needed to fully understand the mechanism of action of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone and its potential as a therapeutic agent for various diseases. Finally, research on the potential toxicity and safety profile of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone is also needed to fully evaluate its potential as a research tool and therapeutic agent.

Synthesis Methods

Acenaphthen-5-yl-pyrrolidin-1-yl-methanone can be synthesized through a multi-step process involving the reaction of acenaphthene with pyrrolidine and subsequent modifications. The synthesis of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been described in detail in several scientific publications, and the compound has been produced in both laboratory and industrial settings.

Scientific Research Applications

Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been the subject of numerous scientific studies investigating its potential as a therapeutic agent. The compound has been shown to exhibit activity against a variety of targets, including enzymes, receptors, and ion channels. Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has been demonstrated to have anticonvulsant, analgesic, and anti-inflammatory effects in animal models, and has also shown promise as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

1,2-dihydroacenaphthylen-5-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(18-10-1-2-11-18)15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSYZVFNIQCLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acenaphthen-5-yl-pyrrolidin-1-yl-methanone

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